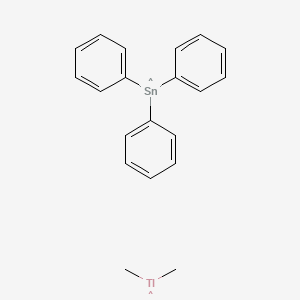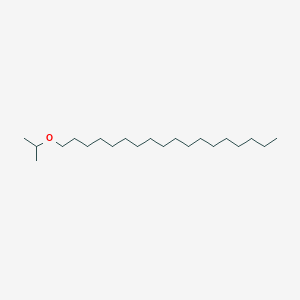
Isopropyl octadecyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl octadecyl ether: is an organic compound with the molecular formula C21H44O . It is an ether, characterized by an oxygen atom connected to two alkyl groups. This compound is known for its hydrophobic properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This is the most common method for preparing ethers. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.
Acid-Catalyzed Dehydration: This method is limited to symmetrical ethers and involves the reaction of alcohols in the presence of sulfuric acid.
Industrial Production Methods: The industrial production of isopropyl octadecyl ether typically involves the Williamson ether synthesis due to its efficiency and high yield. The reaction is carried out in large reactors with controlled temperatures and pressures to ensure optimal conditions for the reaction.
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Hydrobromic Acid (HBr): Used for the cleavage of ethers.
Hydroiodic Acid (HI): Another reagent for ether cleavage.
Strong Bases: Such as sodium hydride, used in the Williamson ether synthesis.
Major Products Formed:
Alcohols and Alkyl Halides: Formed during the acidic cleavage of ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Isopropyl octadecyl ether is used as a solvent in organic synthesis due to its non-polar nature. It is also used in the preparation of other organic compounds through various chemical reactions .
Biology and Medicine: In biological research, this compound is used as a hydrophobic agent in the formulation of various biochemical assays. It is also used in the preparation of lipid-based drug delivery systems .
Industry: In the industrial sector, this compound is used as a lubricant and in the formulation of various cosmetic products due to its emollient properties .
Wirkmechanismus
The mechanism of action of isopropyl octadecyl ether primarily involves its hydrophobic interactions. In biochemical assays, it interacts with hydrophobic regions of proteins and other biomolecules, aiding in their solubilization and stabilization. In drug delivery systems, it helps in the encapsulation of hydrophobic drugs, enhancing their bioavailability .
Vergleich Mit ähnlichen Verbindungen
Diethyl Ether: A common ether with two ethyl groups.
Dimethyl Ether: An ether with two methyl groups.
Octyl Ether: An ether with an octyl group.
Comparison:
Hydrophobicity: Isopropyl octadecyl ether is more hydrophobic compared to diethyl ether and dimethyl ether due to its long alkyl chain.
Boiling Point: It has a higher boiling point compared to other simple ethers due to its larger molecular size.
Eigenschaften
CAS-Nummer |
65018-62-4 |
|---|---|
Molekularformel |
C21H44O |
Molekulargewicht |
312.6 g/mol |
IUPAC-Name |
1-propan-2-yloxyoctadecane |
InChI |
InChI=1S/C21H44O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21(2)3/h21H,4-20H2,1-3H3 |
InChI-Schlüssel |
DCZWEVHGJXFVJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro-](/img/structure/B14482636.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol](/img/structure/B14482647.png)
![Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester](/img/structure/B14482655.png)

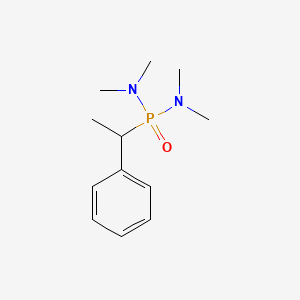
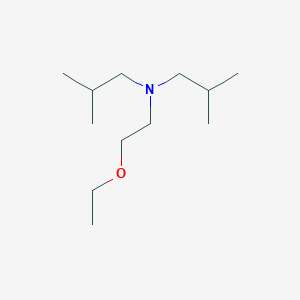
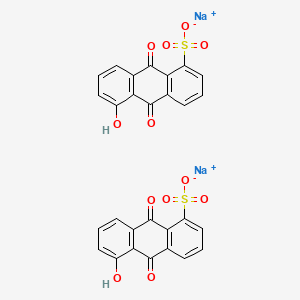
![Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-](/img/structure/B14482690.png)

